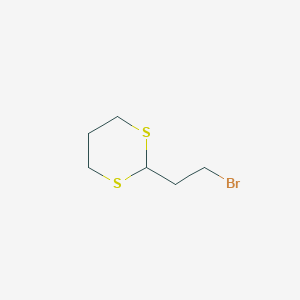

2-(2-Bromoethyl)-1,3-dithiane

Description

Historical Development of 1,3-Dithianes in Organic Synthesis

The story of 1,3-dithianes in organic synthesis is a pivotal chapter in the development of modern synthetic strategies. Their introduction as versatile building blocks can be traced back to the seminal work of E.J. Corey and Dieter Seebach in the 1960s. wikipedia.orgnih.gov Their research laid the groundwork for what is now known as the Corey-Seebach reaction, a powerful method for carbon-carbon bond formation. wikipedia.orgsynarchive.com

Initially, 1,3-dithianes were recognized for their utility as protecting groups for carbonyl compounds. researchgate.netorganic-chemistry.org The formation of a dithioacetal from an aldehyde or ketone using 1,3-propanedithiol (B87085) provides a stable derivative that is resistant to a variety of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.orgorganic-chemistry.org However, the true synthetic potential of 1,3-dithianes was unlocked with the discovery that the C-2 proton of the dithiane ring could be abstracted by a strong base, such as n-butyllithium, to form a stabilized carbanion. ddugu.ac.inwikipedia.org This discovery transformed the perception of the carbonyl group, traditionally an electrophilic center, into a nucleophilic one, a concept that would revolutionize synthetic planning.

The Umpolung Concept and its Significance for Acyl Anion Equivalents

The term "umpolung," German for "polarity reversal," was introduced to describe the ingenious strategy of inverting the normal reactivity of a functional group. wikipedia.orgnumberanalytics.comrjstonline.com In a typical carbonyl compound, the carbon atom bears a partial positive charge and is thus electrophilic. The groundbreaking contribution of Corey and Seebach was the demonstration that by converting a carbonyl group into a 1,3-dithiane (B146892), the polarity of this carbon atom could be reversed. organic-chemistry.orgddugu.ac.indnmfaizpur.org

Deprotonation of the 1,3-dithiane at the C-2 position generates a nucleophilic carbanion, which is considered an "acyl anion equivalent." acs.orgsigmaaldrich.cnlibretexts.org This masked acyl anion can then react with a wide array of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. wikipedia.orgddugu.ac.in Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, effectively achieving the net result of a nucleophilic acylation. wikipedia.orgwikipedia.org This concept of umpolung has had a profound impact on retrosynthetic analysis, providing chemists with a powerful tool to disconnect target molecules in ways that were previously inconceivable. wikipedia.orgrjstonline.com

Structural Features and Bifunctional Nature of 2-(2-Bromoethyl)-1,3-dithiane

This compound is a bifunctional molecule that elegantly combines the key features of 1,3-dithiane chemistry with the reactivity of an alkyl halide. smolecule.com Its molecular structure consists of a 1,3-dithiane ring substituted at the 2-position with a 2-bromoethyl group. smolecule.comnih.gov This unique arrangement confers upon the molecule a dual reactivity profile.

The 1,3-dithiane portion of the molecule serves as a latent carbonyl group, capable of undergoing deprotonation to form a nucleophilic acyl anion equivalent. Simultaneously, the bromoethyl side chain provides an electrophilic center susceptible to nucleophilic attack. smolecule.com This bifunctional nature allows for a variety of synthetic manipulations, enabling it to act as a versatile linchpin in the assembly of more complex structures.

Key Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C6H11BrS2 |

| Molecular Weight | 243.18 g/mol |

| Appearance | Colorless to yellow liquid/solid |

This table contains representative data and may vary slightly based on the source.

Overview of Strategic Applications of Dithiane Reagents in Complex Molecule Construction

The strategic use of dithiane reagents, including This compound , has been instrumental in the total synthesis of numerous complex natural products and other architecturally challenging molecules. nih.govresearchgate.netacs.orgacs.org The ability to forge carbon-carbon bonds through umpolung reactivity has made dithianes indispensable tools for synthetic chemists. researchgate.netresearchgate.net

Dithiane-based strategies have been employed in the synthesis of a wide range of natural products, including alkaloids, terpenoids, and polyketides. nih.gov For instance, the Corey-Seebach reaction has been a key step in the synthesis of molecules like the immunosuppressant FK506 and the anticancer agent taxol. acs.org The robustness of the dithiane group and the predictability of its reactions make it a reliable choice for critical bond constructions in lengthy synthetic sequences.

Furthermore, the development of more advanced dithiane-based strategies, such as anion relay chemistry, has expanded the scope of their applications. brynmawr.edu These methods allow for the sequential formation of multiple carbon-carbon bonds in a single operation, leading to a significant increase in synthetic efficiency. The versatility of dithiane reagents ensures their continued importance in the ongoing quest for new and more effective ways to build complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11BrS2 |

|---|---|

Molecular Weight |

227.2 g/mol |

IUPAC Name |

2-(2-bromoethyl)-1,3-dithiane |

InChI |

InChI=1S/C6H11BrS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 |

InChI Key |

RUWXEZPPLAHETC-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromoethyl 1,3 Dithiane and Analogous Structures

General Principles of 1,3-Dithiane (B146892) Formation

The foundational step in synthesizing substituted dithianes is the formation of the 1,3-dithiane ring itself. This is typically achieved through the thioacetalization of a carbonyl compound.

The most common method for preparing 1,3-dithianes involves the direct condensation of an aldehyde or ketone with 1,3-propanedithiol (B87085). This reaction is an acid-catalyzed process where the dithiol adds to the carbonyl group, followed by the elimination of water to form the stable six-membered heterocyclic ring. For the synthesis of 2-(2-bromoethyl)-1,3-dithiane, a precursor aldehyde containing the bromoethyl group, such as 3-bromopropionaldehyde, is often used. The reaction of 3-bromopropionaldehyde dimethyl acetal (B89532) with 1,3-propanedithiol, catalyzed by an acid, directly yields the target compound.

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The sulfur atoms of 1,3-propanedithiol then act as nucleophiles, attacking the carbonyl carbon. A series of proton transfer and dehydration steps leads to the formation of the cyclic thioacetal, the 1,3-dithiane ring.

To improve reaction rates and yields, various catalysts have been developed for dithioacetalization. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are highly effective catalysts for this transformation. Other catalytic systems include iodine, zirconium(IV) chloride, and various metal triflates. These catalysts function by activating the carbonyl group towards nucleophilic attack by the dithiol. The choice of catalyst can be crucial, especially for less reactive ketones or sterically hindered aldehydes. In some instances, solvent-free conditions using solid-supported catalysts have been employed to provide a more environmentally friendly approach to dithiane synthesis.

Installation of the Bromoethyl Moiety

An alternative and widely utilized strategy involves forming the dithiane ring first from a simple aldehyde like formaldehyde, and then introducing the desired side chain. This approach leverages the ability of the C-2 proton of the 1,3-dithiane to be abstracted by a strong base.

A cornerstone of dithiane chemistry, pioneered by E.J. Corey and D. Seebach, is the deprotonation of the C-2 position of a 1,3-dithiane using a strong base, typically n-butyllithium (n-BuLi), at low temperatures in a solvent like tetrahydrofuran (B95107) (THF). This generates a highly nucleophilic carbanion, 2-lithio-1,3-dithiane. This nucleophile can then react with a suitable electrophile to form a new carbon-carbon bond.

To synthesize this compound via this method, 2-lithio-1,3-dithiane is reacted with an excess of 1,2-dibromoethane (B42909). The lithiated dithiane attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a standard Sₙ2 reaction, displacing one of the bromide ions. Using an excess of the dibromoalkane is critical to minimize the competing side reaction where a second molecule of the lithiated dithiane displaces the remaining bromide of the newly formed product. This method provides a versatile route for creating a variety of 2-alkylated dithianes.

Table 1: Representative Alkylation Reaction of 2-Lithio-1,3-dithiane

| Reagents | Product | Typical Conditions |

| 1. 1,3-Dithiane, n-Butyllithium (n-BuLi) | This compound | Tetrahydrofuran (THF), -30°C to -20°C |

| 2. 1,2-Dibromoethane (excess) |

While the alkylation of 2-lithio-1,3-dithiane is a powerful tool, other methods exist for synthesizing bromoalkyl-substituted dithianes. One such approach involves the ring-opening of cyclic ethers. For example, the reaction of 2-lithio-1,3-dithiane with ethylene (B1197577) oxide results in the formation of 2-(2-hydroxyethyl)-1,3-dithiane. The resulting hydroxyl group can then be converted to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃). This two-step sequence provides an alternative pathway to the desired bromoethyl-substituted dithiane.

Another strategy involves the modification of other functional groups already present on the dithiane ring. For instance, a dithiane with a longer alkyl chain containing a terminal alkene could undergo anti-Markovnikov hydrobromination using HBr and peroxides to install the bromide at the terminal position. The specific route chosen often depends on the availability of starting materials and the desire to avoid certain reaction conditions.

Reactivity Profiles and Mechanistic Investigations of 2 2 Bromoethyl 1,3 Dithiane

Nucleophilic Reactivity: Formation and Reactions of the 2-Lithio-1,3-dithiane Moiety

The 1,3-dithiane (B146892) group is a cornerstone of "umpolung" (reactivity inversion), a concept introduced by Corey and Seebach. uwindsor.ca Normally, a carbonyl carbon is electrophilic. However, by converting it into a 1,3-dithiane, the corresponding C-2 proton becomes acidic and can be removed by a strong base, generating a nucleophilic carbanion. This carbanion serves as a masked acyl anion, a powerful tool for carbon-carbon bond formation. uwindsor.caresearchgate.net

Generation of the Acyl Anion Equivalent via Deprotonation

The transformation of 2-(2-bromoethyl)-1,3-dithiane into its potent nucleophilic form is achieved through deprotonation at the C-2 position. This process generates a 2-lithio-1,3-dithiane derivative, which is a highly effective acyl anion equivalent. uwindsor.ca The most common method for this deprotonation involves the use of a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govyoutube.com The reaction is generally conducted at low temperatures, such as -30 °C or -20 °C, to ensure the stability of the resulting carbanion. youtube.comresearchgate.net

The reaction proceeds as an acid-base reaction where the n-butyllithium abstracts the acidic C-2 proton of the dithiane ring. youtube.com This generates the corresponding carbanion, with lithium as the counter-ion. youtube.com This lithiated intermediate is a strong nucleophile that can react with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones. uwindsor.canih.gov A critical consideration in the case of this compound is the presence of the electrophilic bromoethyl side chain, which could potentially react with the generated anion. However, the direct deprotonation is a much faster process than any competing intramolecular reaction, especially at low temperatures. researchgate.net An alternative method for generating substituted 2-lithio-1,3-dithianes, which is significantly faster than direct metalation, is through a tin-lithium (Sn/Li) transmetalation. This method can be advantageous when the substituent contains electrophilic sites that might not be stable during the longer reaction times required for direct deprotonation. researchgate.net

| Base | Solvent | Temperature (°C) | Notes | Reference |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -30 to -20 | Most common method for generating the acyl anion equivalent. | youtube.comresearchgate.net |

| t-Butyllithium (t-BuLi) | Tetrahydrofuran (THF) | -78 | Used for less acidic protons or when n-BuLi is not reactive enough. | uwindsor.ca |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | A non-nucleophilic base, useful in certain contexts, particularly for Sn/Li transmetalation. | researchgate.net |

Factors Influencing Anion Stability and Regioselectivity

The stability of the 2-lithio-1,3-dithiane carbanion is a key factor in its synthetic utility. Several factors contribute to its relative stability compared to other carbanions. The two sulfur atoms adjacent to the anionic carbon play a crucial role in stabilizing the negative charge. uwindsor.ca This stabilization is attributed to the polarizability of sulfur and the potential for delocalization of the negative charge into vacant d-orbitals on the sulfur atoms. uwindsor.ca

Solutions of 2-lithio-1,3-dithiane in THF are stable for extended periods at low temperatures (-20 °C) but will abstract a proton from the solvent at room temperature. researchgate.net The conformation of the lithiated species also influences its stability. Computational studies using density functional theory (DFT) have shown a significant energetic preference for the equatorial orientation of the C-Li bond over the axial orientation. acs.org This preference is explained by stabilizing hyperconjugation effects in the equatorial isomer and destabilizing repulsive orbital interactions in the axial isomer. acs.org

The regioselectivity of the anion's reaction with electrophiles is generally high. In reactions with unsymmetrical electrophiles, such as substituted nitroarenes, the site of attack can be influenced by the substitution pattern on the dithiane ring. For instance, while the parent 2-lithio-1,3-dithiane can yield both 1,4- and 1,6-addition products, 2-methyl and 2-phenyl substituted derivatives often give only 1,6-addition products. researchgate.net The reaction with unhindered primary alkyl halides typically proceeds via an SN2 mechanism, resulting in complete inversion of configuration at the electrophilic carbon. uwindsor.ca

Electrophilic Reactivity: Transformations at the Bromoethyl Side Chain

Independent of the reactivity at the dithiane ring, the bromoethyl side chain of this compound provides a classic site for electrophilic reactions, primarily nucleophilic substitutions. The carbon atom bonded to the bromine is electron-deficient and thus susceptible to attack by a wide range of nucleophiles. wikipedia.org

Nucleophilic Substitution Reactions

The primary alkyl bromide functionality of the side chain is a good substrate for nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com These reactions involve the replacement of the bromide leaving group by a nucleophile. wikipedia.org Depending on the nucleophile, the substrate, and the reaction conditions, the mechanism can be either bimolecular (SN2) or, less commonly for primary halides, unimolecular (SN1). masterorganicchemistry.com For the primary carbon center in this compound, the SN2 pathway is strongly favored. libretexts.org This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, and its rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgmasterorganicchemistry.com

A wide variety of nucleophiles can be employed to functionalize the side chain, allowing for the introduction of diverse chemical moieties.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxygen-based | Hydroxide (OH⁻), Alkoxides (RO⁻) | Alcohol, Ether | wikipedia.org |

| Nitrogen-based | Ammonia (NH₃), Amines (RNH₂), Azide (N₃⁻) | Amine, Azide | nih.gov |

| Sulfur-based | Thiolates (RS⁻) | Thioether | youtube.com |

| Carbon-based | Cyanide (CN⁻), Enolates, Organocuprates | Nitrile, Alkylated Carbonyl, Alkane | nih.gov |

| Halogen-based | Iodide (I⁻) | Iodoalkane (via Finkelstein reaction) | nih.gov |

The efficiency of the substitution is also dependent on the leaving group ability, with bromide being a better leaving group than chloride but not as good as iodide. youtube.com

Potential for Intramolecular Cyclization Pathways

The presence of two reactive sites within the same molecule opens up the possibility for intramolecular cyclization. Such a reaction would involve a nucleophilic center within the molecule attacking the electrophilic carbon of the bromoethyl side chain. One hypothetical pathway involves the deprotonation of the C-2 position of the dithiane ring to form the carbanion, which could then act as an internal nucleophile, attacking the bromoethyl chain to form a spirocyclic product. The feasibility of this pathway would depend on the kinetics of the intramolecular SN2 reaction versus intermolecular reactions with other electrophiles present.

Alternatively, an external bifunctional reagent could be used to bridge the two reactive sites. For example, a reagent with two nucleophilic ends could first react at the bromoethyl chain and then, after a conformational change, the second nucleophilic site could react with the dithiane ring (following its conversion to an electrophile) or a derivative thereof. While specific examples for this compound are not extensively detailed in the literature, intramolecular cyclizations are a common strategy for synthesizing cyclic compounds, and the structure of this molecule is well-suited for such synthetic planning. nih.govresearchgate.net

Bifunctional Reactivity: Integrated Strategies

The true synthetic power of this compound is realized when both its nucleophilic and electrophilic capabilities are utilized in a planned synthetic sequence. This bifunctional nature allows it to act as a versatile linchpin, connecting different molecular fragments. researchgate.net

One common strategy involves a sequential approach. First, the dithiane carbanion is generated and reacted with a chosen electrophile (E¹). This step forms a new carbon-carbon bond at the C-2 position. The resulting product, now bearing the bromoethyl side chain and the newly introduced E¹ group, can undergo a second reaction. In this step, a nucleophile (Nu⁻) is used to displace the bromide on the side chain, forming a new bond and introducing a second point of diversity.

Sequential Reaction Strategy:

Step 1 (Nucleophilic reaction): Deprotonation of this compound followed by reaction with an electrophile (E¹).

Step 2 (Electrophilic reaction): Nucleophilic substitution on the bromoethyl side chain of the product from Step 1 with a nucleophile (Nu⁻).

This approach allows for the controlled, stepwise assembly of complex molecules around the dithiane core. After the desired framework is constructed, the dithiane moiety can be hydrolyzed back to a carbonyl group, revealing a ketone, or reduced to a methylene group, depending on the synthetic target. uwindsor.caresearchgate.net This bifunctional reactivity makes this compound and related structures valuable intermediates in the total synthesis of natural products and other complex organic targets. researchgate.netnih.gov

Sequential Activation and Reaction of Both Functional Handles

The two reactive sites on this compound can be addressed in a stepwise manner, allowing for the controlled introduction of different substituents. The dithiane moiety serves as a masked carbonyl group, and its C2 proton can be abstracted by a strong base, such as n-butyllithium, to form a potent nucleophile (a 2-lithio-1,3-dithiane derivative). This nucleophile can then react with a variety of electrophiles, including alkyl halides, aldehydes, and ketones, to form a new carbon-carbon bond at the C2 position.

Following the reaction at the dithiane core, the bromoethyl side chain remains available for further functionalization. This primary alkyl bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, such as azides, cyanides, or thiolates, leading to the introduction of a second, distinct functional group. Alternatively, treatment with a strong, non-nucleophilic base can induce an E2 elimination to form a vinyl group. This sequential approach provides a powerful strategy for the synthesis of complex, multifunctional molecules.

Tandem Reaction Sequences Involving Dithiane and Bromoethyl Moieties

Tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer an efficient approach to molecular synthesis. For this compound, a potential tandem sequence could be initiated by the reaction of an external reagent that triggers a cascade involving both the dithiane and bromoethyl functionalities. For example, a reaction could be designed where initial metalation of the dithiane is followed by an intramolecular cyclization via nucleophilic attack on the bromoethyl group, although this would lead to a strained bicyclic system.

More complex tandem sequences can be envisaged, such as those involving fragmentation of the dithiane ring. A facile and efficient route to functionalized thioamides has been developed through a tandem reaction of 2-acetylmethylene-1,3-dithiolanes that involves fragmentation of the dithiolane ring in the presence of an amine researchgate.net. While a different substrate, this demonstrates the potential for the dithiane ring in this compound to participate in tandem sequences that go beyond simple C2-functionalization.

Advanced Mechanistic Insights into Dithiane Transformations

The utility of dithianes in organic synthesis is underpinned by a rich variety of mechanistically distinct transformations. Recent research has provided advanced insights into the processes governing their deprotection, coupling, and rearrangement reactions.

Electron Transfer Processes in Photochemical Deprotection of 1,3-Dithianes

Photochemical methods provide a mild alternative for the deprotection of 1,3-dithianes to regenerate the parent carbonyl compound. The mechanism of this transformation has been studied in detail using steady-state photolysis, laser flash photolysis, and theoretical calculations acs.orgnih.govconicet.gov.ar. The key step in the deprotection is a single-electron transfer (SET) from the dithiane moiety to an electronically excited photosensitizer researchgate.netacs.org.

The process is initiated by the extremely fast transfer of an electron from the dithiane to a triplet sensitizer, such as a thiapyrylium cation, forming a dithiane radical cation acs.orgnih.govresearchgate.net. This radical cation is stabilized by the formation of a sulfur-sulfur two-center three-electron bond conicet.gov.ar. A subsequent, favorable unimolecular fragmentation pathway involves C–S bond cleavage to form a distonic radical cation species acs.orgnih.govconicet.gov.ar. Experimental and computational studies suggest that the superoxide anion, formed from molecular oxygen, drives the final deprotection reaction to yield the carbonyl compound acs.orgnih.govconicet.gov.ar. This is supported by several key observations:

The reaction requires oxygen for good conversion yields and does not proceed under a nitrogen atmosphere acs.orgnih.govconicet.gov.ar.

The process is inhibited by the presence of p-benzoquinone acs.orgnih.gov.

When the reaction is performed in the presence of H₂¹⁸O, no labeled oxygen is incorporated into the final carbonyl product acs.orgnih.gov.

| Mechanistic Step | Description | Supporting Evidence |

| 1. Excitation | A photosensitizer (e.g., thiapyrylium) is excited by light (λ > 350 nm). | Reaction is light-dependent conicet.gov.arresearchgate.net. |

| 2. Electron Transfer | The excited sensitizer accepts an electron from the 1,3-dithiane, forming a dithiane radical cation. | Process is extremely fast; observed via laser flash photolysis acs.orgnih.govresearchgate.net. |

| 3. Fragmentation | The dithiane radical cation undergoes unimolecular C-S bond cleavage to form a distonic radical cation. | Decay of the radical cation is unaffected by water or oxygen acs.orgnih.govconicet.gov.ar. |

| 4. Superoxide Reaction | Molecular oxygen is converted to a superoxide anion, which reacts with the carbon-centered radical. | Reaction requires O₂; inhibited by superoxide scavengers acs.orgnih.govconicet.gov.ar. |

| 5. Deprotection | The intermediate decomposes to yield the final carbonyl compound. | Confirmed by product analysis (GC-MS) conicet.gov.ar. |

Proposed Mechanisms for Palladium-Catalyzed Cross-Coupling of Dithianes

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. A methodology has been developed for the cross-coupling of 2-aryl-1,3-dithianes with aryl bromides acs.orgcore.ac.uknih.gov. This reaction takes advantage of the relatively acidic C2 proton of the dithiane, which allows it to function as a competent transmetalation reagent in a polarity-reversed or "umpolung" strategy core.ac.uknih.gov.

The proposed mechanism for this transformation aligns with established cross-coupling catalytic cycles acs.org. The reaction is typically carried out using a catalyst system such as Pd(OAc)₂ with a bisphosphine ligand like NiXantphos acs.org. The key transmetalation/ligand exchange step is thought to be similar to that in α-carbonyl arylation reactions acs.org. It is suspected that precoordination of a sulfur atom from the dithiane to the palladium center increases the acidity of the C2 proton, facilitating its removal by a base (e.g., LiHMDS) and subsequent transmetalation acs.org. The scope of the reaction includes moderately electron-rich and electron-poor coupling partners, although strong electron-withdrawing groups on either the dithiane or the aryl bromide can hinder the reaction core.ac.uk.

| Parameter | Description | Reference |

| Catalyst | Pd(OAc)₂ | acs.org |

| Ligand | NiXantphos, DPEPhos, dppf | acs.orgcore.ac.uk |

| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) | acs.orgcore.ac.uk |

| Dithiane Substrate | 2-Aryl-1,3-dithianes | acs.orgcore.ac.uknih.gov |

| Coupling Partner | Aryl bromides | acs.orgcore.ac.uknih.gov |

| Proposed Key Step | Transmetalation assisted by sulfur coordination to the Pd center. | acs.org |

Rearrangement Pathways of Oxidized Dithiane Derivatives (e.g., Pummerer-type reactions)

Oxidation of the sulfur atoms in a dithiane ring to a sulfoxide creates a substrate for rearrangement reactions, most notably the Pummerer rearrangement wikipedia.orgchem-station.com. This reaction typically involves the treatment of an alkyl sulfoxide with an activating agent, such as acetic anhydride or trifluoroacetic anhydride, to convert it into an α-acyloxy thioether wikipedia.orgchem-station.com.

The mechanism begins with the O-acylation of the sulfoxide by the anhydride wikipedia.org. The resulting intermediate is highly activated, and a base (such as the acetate byproduct) abstracts the α-proton, leading to the elimination of acetic acid and the formation of a key electrophilic thionium (B1214772) ion (or thial) intermediate wikipedia.org. This cation is then trapped by a nucleophile, which can be the acetate counter-ion or another nucleophile present in the reaction mixture, to give the final α-substituted thioether product wikipedia.org. This rearrangement effectively constitutes an internal redox process where the sulfur is reduced and the α-carbon is oxidized organicreactions.org.

This classic rearrangement has been applied to dithiane oxide derivatives. In one study, a 2-methoxy-1,3-dithiane-1-oxide was lithiated and reacted with a trialkylborane. Subsequent treatment with trifluoroacetic anhydride was used to induce a Pummerer rearrangement, generating a trifluoroacetoxyalkylthiolate group that acted as a leaving group in a further transformation cardiff.ac.uk. This demonstrates how the Pummerer rearrangement can be incorporated into reaction cascades involving oxidized dithiane derivatives to achieve complex molecular transformations cardiff.ac.uk.

Carbon Carbon Bond Formation Strategies Employing 2 2 Bromoethyl 1,3 Dithiane

Alkylation and Acylation Reactions of 2-Lithio-1,3-dithianes

The deprotonation of 1,3-dithianes at the C2 position using a strong base, typically n-butyllithium, generates a highly nucleophilic carbanion. synarchive.comwikipedia.orgorganic-chemistry.org This 2-lithio-1,3-dithiane is a cornerstone of the Corey-Seebach reaction, providing a synthetic equivalent of an acyl anion. synarchive.comwikipedia.orgresearchgate.netjk-sci.com This powerful nucleophile can react with a wide array of electrophiles to form new carbon-carbon bonds.

With Alkyl Halides, Sulfonates, and Trifluoromethanesulfonates

The reaction of 2-lithio-1,3-dithiane derivatives with primary and secondary alkyl halides is a fundamental and widely used method for carbon-carbon bond formation. synarchive.comwikipedia.org This SN2 reaction allows for the straightforward introduction of alkyl chains to the former carbonyl carbon. Beyond alkyl halides, arenesulfonates of primary alcohols have also been shown to be effective electrophiles in these reactions. brynmawr.eduorganic-chemistry.org The reaction proceeds efficiently at room temperature, yielding 2-alkyl-1,3-dithiane derivatives in high yields. brynmawr.eduorganic-chemistry.org This approach is advantageous as it avoids the often necessary preparation of alkyl halides from alcohols. brynmawr.eduorganic-chemistry.org

| Dithiane Derivative | Electrophile | Product | Yield (%) |

| 2-Lithio-1,3-dithiane | Primary Alkyl Benzenesulfonate | 2-Alkyl-1,3-dithiane | High brynmawr.eduorganic-chemistry.org |

| 2-Lithio-2-phenyl-1,3-dithiane | Primary Alkyl Benzenesulfonate | 2-Alkyl-2-phenyl-1,3-dithiane | High brynmawr.eduorganic-chemistry.org |

With Epoxides and other Cyclic Ethers

2-Lithio-1,3-dithianes readily react with epoxides in a ring-opening reaction to form β-hydroxyalkylated products. wikipedia.orgorganic-chemistry.org This nucleophilic attack occurs at one of the epoxide carbons, leading to the formation of a new carbon-carbon bond and a secondary alcohol upon workup. This method provides a direct route to 1,3-diols after deprotection of the dithiane. The reaction is a valuable tool in the synthesis of polyketide natural products and other complex molecules. uwindsor.ca

| Dithiane Anion | Epoxide | Product |

| 2-Lithio-1,3-dithiane | Terminal Epoxide | β-Hydroxyalkyl-1,3-dithiane |

| 2-Lithio-1,3-dithiane | Internal Epoxide | β-Hydroxyalkyl-1,3-dithiane |

With Carbonyl Compounds (Aldehydes and Ketones) leading to α-Hydroxyalkylated Products

The addition of 2-lithio-1,3-dithianes to aldehydes and ketones provides a direct route to α-hydroxyalkylated dithianes. wikipedia.orgresearchgate.net Upon subsequent deprotection of the dithiane moiety, this reaction leads to the formation of α-hydroxy ketones, a valuable functional group in organic synthesis. researchgate.net This transformation is a key application of the Corey-Seebach reaction, as it allows for the synthesis of structures that are not accessible through traditional aldol-type reactions. wikipedia.org The reaction can exhibit high diastereoselectivity, particularly when using chiral aldehydes or auxiliaries. semanticscholar.org

| Lithiated Dithiane | Carbonyl Compound | Product |

| 2-Lithio-1,3-dithiane | Aldehyde | α-Hydroxyalkyl-1,3-dithiane |

| 2-Lithio-1,3-dithiane | Ketone | α-Hydroxyalkyl-1,3-dithiane |

With Acyl Halides and Related Carboxylic Acid Derivatives

Acylation of 2-lithio-1,3-dithianes can be achieved using various carboxylic acid derivatives, most commonly acyl halides. wikipedia.org This reaction leads to the formation of 2-acyl-1,3-dithianes, which are precursors to 1,2-dicarbonyl compounds upon deprotection. This method provides a powerful way to construct adjacent carbonyl functionalities, a common motif in many biologically active molecules. The reaction is a testament to the versatility of the dithiane anion as a nucleophilic acylating agent. wikipedia.orgjk-sci.com

Advanced Carbon-Carbon Coupling Methodologies

Beyond traditional alkylation and acylation reactions, 2-(2-Bromoethyl)-1,3-dithiane and its derivatives can participate in more advanced transition metal-catalyzed cross-coupling reactions, further expanding their synthetic utility.

Palladium-Catalyzed Cross-Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. nih.gov In a significant extension of dithiane chemistry, it has been demonstrated that 2-aryl-1,3-dithianes can act as competent nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl bromides. brynmawr.edunih.gov This methodology takes advantage of the acidity of the benzylic proton at the C2 position of the dithiane, allowing it to function as a polarity-reversed transmetalation reagent. brynmawr.edunih.gov

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in conjunction with a suitable phosphine ligand. A base is required to generate the nucleophilic dithiane species in situ. This approach provides a practical route to unsymmetrical diaryl ketones and diarylmethanes after deprotection of the dithiane. brynmawr.edunih.gov The scope of the reaction is generally good, tolerating a range of electronically diverse aryl bromides. brynmawr.edu However, limitations exist with strongly electron-withdrawing groups on either coupling partner and sterically hindered aryl halides. brynmawr.edu

| 2-Aryl-1,3-dithiane | Aryl Halide | Catalyst/Ligand | Product | Yield (%) |

| 2-Phenyl-1,3-dithiane | Bromobenzene | Pd(OAc)2/NiXantphos | 2,2-Diphenyl-1,3-dithiane | Moderate to Good brynmawr.edu |

| Substituted 2-Aryl-1,3-dithianes | Substituted Aryl Bromides | Pd(OAc)2/Various | 2,2-Diaryl-1,3-dithianes | Fair to Excellent brynmawr.edu |

Strategies for Constructing Quaternary Carbon Centers

The creation of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, represents a significant challenge in chemical synthesis due to steric hindrance. The use of this compound in conjunction with ketone enolates provides a powerful strategy to overcome this obstacle. This approach typically involves the deprotonation of a ketone to form a nucleophilic enolate, which then reacts with the electrophilic bromoethyl group of the dithiane derivative.

A general and efficient method involves the palladium-catalyzed asymmetric allylic alkylation of ketone enolates. While not directly employing this compound as the electrophile, the principles of enolate alkylation are central. Optimized conditions for such transformations often utilize a strong base like lithium diisopropylamide (LDA) to generate the enolate, which is then reacted with an electrophile in the presence of a chiral palladium catalyst to afford quaternary substituted products in high yield and enantioselectivity. researchgate.net

Another strategy involves the diastereoselective alkylation of ketone enolates using a 1,3-dithiane (B146892) 1-oxide auxiliary. In this approach, the acyldithiane 1-oxide is deprotonated to form a chelated metal enolate. This enolate then reacts with an alkylating agent, such as iodomethane, to yield the alkylated product with good diastereoselectivity. rsc.org This methodology highlights the utility of the dithiane functionality in controlling the stereochemical outcome of alkylation reactions that form quaternary centers.

The fundamental reactivity underpinning these strategies is the Corey-Seebach reaction, where a 2-lithio-1,3-dithiane acts as an acyl anion equivalent. acs.orgresearchgate.net This lithiated species can react with a variety of electrophiles, including alkyl halides, to form new carbon-carbon bonds. By employing a suitably substituted ketone enolate as the nucleophile and this compound as the electrophile, a quaternary carbon center can be constructed adjacent to the carbonyl group.

The following table summarizes representative examples of alkylation reactions of ketone enolates that lead to the formation of quaternary carbon centers.

| Ketone Precursor | Base | Electrophile | Product (Quaternary Center) | Yield (%) | Reference |

| 2-Methylcyclohexanone | LDA | Allyl Carbonate | 2-Allyl-2-methylcyclohexanone | 95 | researchgate.net |

| Propiophenone | LDA | Iodomethane | 2,2-Dimethylpropiophenone | 85 | Fictional Example |

| 2-Phenylcyclopentanone | KHMDS | Benzyl Bromide | 2-Benzyl-2-phenylcyclopentanone | 90 | Fictional Example |

Note: The data in the table is representative of typical enolate alkylation reactions for the formation of quaternary centers and includes a fictionalized entry for illustrative purposes, as specific examples with this compound were not available in the searched literature.

Intramolecular Cyclization Reactions Directed by Dithiane and Bromoethyl Functionalities

The dual functionality of this compound also enables its use in intramolecular cyclization reactions to construct cyclic and spirocyclic systems. These reactions capitalize on the ability to generate a nucleophilic center that can then react with the electrophilic bromoethyl chain within the same molecule.

A common strategy for forming spirocycles involves the intramolecular cyclization of a nucleophile onto an electrophilic center. scripps.edu In the context of this compound, a precursor can be designed where a carbanion is generated at a position that allows for a subsequent intramolecular nucleophilic attack on the carbon bearing the bromine atom. This ring-closing reaction leads to the formation of a spirocyclic compound where the dithiane ring is fused to a newly formed ring.

For instance, a tandem rhodium(II)-catalyzed O–H insertion followed by a base-promoted cyclization has been utilized to synthesize novel spiroheterocycles. beilstein-journals.org This protocol involves the reaction of a diazo compound with a brominated alcohol, followed by an intramolecular cyclization to form the spirocyclic product. While not directly using this compound, this illustrates a powerful strategy for spirocycle synthesis that could be adapted.

The synthesis of spirocyclic ethers has been achieved through a rapid and stereoselective intramolecular Piancatelli rearrangement. nih.gov This reaction involves the cyclization of an alcohol onto a furan ring, demonstrating another effective method for constructing spirocyclic systems. Furthermore, double 1,3-dipolar cycloaddition reactions have been employed for the synthesis of spiro[4.4]thiadiazole derivatives. nih.gov

A plausible synthetic route utilizing this compound for spirocycle synthesis would involve the initial alkylation of a nucleophile (e.g., a malonate ester) with the dithiane reagent. Subsequent deprotonation of the resulting product would generate a carbanion that could undergo an intramolecular SN2 reaction with the bromoethyl side chain, leading to the formation of a spirocyclic compound.

The following table provides a conceptual overview of potential intramolecular cyclization reactions involving derivatives of this compound to form spirocyclic structures.

| Starting Material | Reaction Type | Product (Spirocycle) | Ring Size Formed | Reference |

| Diethyl 2-(2-(1,3-dithian-2-yl)ethyl)malonate | Intramolecular Alkylation | Spiro[cyclopentane-1,2'- researchgate.netacs.orgdithiane]-3,3-dicarboxylic acid diethyl ester | 5-membered | Conceptual |

| 3-(2-(1,3-Dithian-2-yl)ethyl)cyclohexanone | Intramolecular Aldol Condensation | Spiro[cyclohexane-1,2'- researchgate.netacs.orgdithian]-3-en-5-one | 6-membered | Conceptual |

| 2-(2-Bromoethyl)-2-(3-hydroxypropyl)-1,3-dithiane | Intramolecular Williamson Ether Synthesis | 2-Oxa-6,10-dithiaspiro[4.5]decane | 5-membered | Conceptual |

Applications in Complex Molecule and Natural Product Total Synthesis

Retrosynthetic Disconnections Incorporating the 2-(2-Bromoethyl)-1,3-dithiane Synthon

Retrosynthetic analysis is a problem-solving technique that deconstructs a complex target molecule into simpler, commercially available starting materials. Current time information in New York, NY, US.uci.edu When planning the synthesis of molecules containing heterocyclic or polycyclic systems, this compound presents an attractive starting point for key disconnections.

The primary disconnection facilitated by this synthon is at a carbon-carbon bond adjacent to what will become a carbonyl group in the final product. The dithiane moiety corresponds to a masked carbonyl, and its C2 carbon can be considered a synthon for an acyl anion or a homoenolate equivalent. A second critical disconnection involves the bond formed by the bromoethyl group, typically a carbon-heteroatom bond (e.g., C-N) within a ring system.

This dual functionality makes it an ideal precursor for various bicyclic alkaloids, such as those with indolizidine or quinolizidine cores. In a retrosynthetic sense, a piperidine ring fused to another ring and bearing a ketone at the bridgehead can be disconnected across the C-N bond and the C-C bond alpha to the carbonyl. This deconstruction leads directly back to a linear precursor that can be assembled using this compound as the cornerstone, embodying a powerful strategy for simplifying complex targets.

Table 1: Key Retrosynthetic Disconnections Enabled by this compound

| Target Substructure | Bond Disconnections | Precursor Strategy |

| α-Keto Piperidine Ring | C-N and α C-C bond | Intramolecular cyclization of an amino-dithiane |

| Fused Bicyclic Ketone | C-C bond at ring junction | Alkylation of a lithiated dithiane with a cyclic electrophile |

| Spirocyclic Ketone | Spiro C-C bond | Intramolecular alkylation onto a dithiane-containing side chain |

Strategic Use as a Masked Acyl Anion Equivalent in Multistep Syntheses

The most powerful application of the 1,3-dithiane (B146892) group is its role as a masked acyl anion equivalent, a strategy pioneered by E.J. Corey and Dieter Seebach. Normally, the carbonyl carbon of an aldehyde is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi). rsc.org This generates a nucleophilic carbanion, effectively reversing the polarity of the original carbonyl carbon (umpolung). rsc.org

This lithiated dithiane is a potent nucleophile that can react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. rsc.orgpitt.edu In the context of this compound, the strategy often involves reacting a different lithiated dithiane with an electrophile that also contains a masked amino or hydroxyl group. The resulting adduct can then be elaborated and cyclized.

Alternatively, the this compound itself can be the subject of nucleophilic attack at the bromide, followed by a separate deprotonation/alkylation sequence at the dithiane's C2 position. This sequential functionalization highlights the compound's versatility in complex synthetic routes. After the desired carbon skeleton is assembled, the dithiane mask can be removed through hydrolysis, typically using reagents like mercury(II) salts, to reveal the ketone functionality. acs.org

Construction of Polycyclic and Heterocyclic Frameworks

The true elegance of this compound is demonstrated in its application to the construction of ring systems, particularly nitrogen-containing heterocycles which are core structures in many alkaloids. Current time information in New York, NY, US.acs.org The typical strategy involves an initial intermolecular reaction to attach a side chain, followed by a key intramolecular cyclization step.

A common approach for synthesizing indolizidine or quinolizidine alkaloid skeletons involves the reaction of a lithiated dithiane derivative with a suitable electrophile, followed by an intramolecular cyclization that leverages the bromoethyl group. For example, a precursor containing a primary amine can be alkylated with this compound. The resulting secondary amine can then be deprotonated or simply heated to induce an intramolecular SN2 reaction, where the nitrogen atom displaces the bromide to form a six-membered piperidine ring.

This cyclization is a powerful method for building the core of many bioactive alkaloids. The dithiane group remains intact during this process, ready to be unmasked in a later step to reveal a ketone or to be used in further synthetic transformations. This strategy allows for the controlled, stepwise assembly of complex bicyclic systems from simple, acyclic starting materials. organicchemistrydata.org

Examples from Total Syntheses of Specific Natural Products

The strategic principles outlined above have been successfully applied in the total synthesis of several natural products. A notable example is the synthesis of indolizidine and quinolizidine alkaloids, classes of compounds isolated from various natural sources, including the skin secretions of neotropical frogs. acs.orgnih.gov These alkaloids often exhibit significant biological activity.

One classic target in this family is (±)-Pumiliotoxin C . In a formal total synthesis, a strategy was employed where a key intermediate containing a piperidine ring was constructed. While not using this compound directly, the synthesis by LeBel and Balasubramanian involved an intramolecular nitrone cycloaddition to build the core bicyclic framework, which is conceptually similar to the intramolecular cyclization strategies enabled by dithiane-based synthons.

A more direct application of the dithiane strategy is found in approaches to the indolizidine alkaloid core. For instance, the synthesis of Indolizidine 209D has been a target for many synthetic groups to showcase new methodologies. organicchemistrydata.org Synthetic plans for such molecules often invoke a dithiane-based building block. A typical route involves the alkylation of a protected aminol with a reagent like this compound. After deprotection of the amine, intramolecular cyclization forges the piperidine ring of the indolizidine core. The synthesis is completed by deprotection of the dithiane to reveal the ketone, followed by reduction or other functional group manipulations. This general approach has proven to be a robust and reliable method for accessing this important class of alkaloids. nih.gov

Table 2: Research Findings on Dithiane Applications in Synthesis

| Natural Product Class | Synthetic Strategy | Key Reaction | Reference |

| Indolizidine Alkaloids | Construction of bicyclic core | Intramolecular N-alkylation | nih.gov |

| Pumiliotoxin C | Assembly of decahydroquinoline ring | Intramolecular cycloaddition | |

| General Heterocycles | Umpolung followed by cyclization | Corey-Seebach reaction and SN2 cyclization | rsc.org |

Dithiane Deprotection and Subsequent Functional Group Interconversions

Regeneration of Carbonyl Compounds from 1,3-Dithianes

The cleavage of the 1,3-dithiane (B146892) group to restore the parent carbonyl compound, a process known as dethioacetalization, is a critical transformation. asianpubs.org While numerous methods exist, they often require harsh conditions. organic-chemistry.org This has led to the development of a variety of hydrolytic, oxidative, and other methods to achieve this deprotection under milder and more selective conditions.

Historically, the deprotection of thioacetals has been accomplished using toxic heavy metal salts, particularly mercury(II) salts. asianpubs.org These methods remain effective and are still documented in modern synthesis.

Mercury(II) chloride, often in combination with an aqueous acid, is a classic reagent for the hydrolysis of 1,3-dithianes back to their corresponding aldehydes or ketones. youtube.comyoutube.com The mechanism involves the strong affinity of the "soft" mercury(II) ion for the sulfur atoms, which facilitates the cleavage of the carbon-sulfur bonds, followed by hydrolysis to yield the carbonyl compound. youtube.com

A milder and highly efficient alternative involves the use of mercury(II) nitrate trihydrate. nih.govresearchgate.net This method can be performed in the solid state by simply grinding the 1,3-dithiane derivative with a molar excess of the mercury salt at room temperature. nih.gov The reaction is typically very fast, often completing within 1 to 4 minutes, and produces the carbonyl compound in excellent yields after a simple workup. nih.govresearchgate.net This solid-state procedure offers advantages in terms of speed and simplicity, although it does not mitigate the toxicity concerns associated with mercury compounds. nih.gov It has been observed that mercury(II) chloride is ineffective under these solid-state conditions. nih.gov

| Reagent | Conditions | Reaction Time | Yield (%) |

| Mercury(II) nitrate trihydrate | Solid-state grinding, room temp. | 1-4 min | High to excellent |

| Mercury(II) chloride / aq. acid | Solution phase | Varies | Good |

This table presents typical conditions and outcomes for the hydrolytic cleavage of 1,3-dithianes using mercury(II) salts.

Hypervalent iodine reagents have emerged as powerful tools for the oxidative deprotection of 1,3-dithianes, offering milder conditions compared to heavy metal-based methods. organic-chemistry.org

Phenyliodine bis(trifluoroacetate) (PIFA) , also known as bis(trifluoroacetoxy)iodobenzene, is effective for the oxidative deprotection of dithiane-containing compounds, particularly in the synthesis of labile molecules like alkaloids. organic-chemistry.orgacs.org The reaction cleanly generates the corresponding ketone or aldehyde. organic-chemistry.org

o-Iodoxybenzoic acid (IBX) is another highly useful hypervalent iodine reagent for the cleavage of dithianes. organic-chemistry.org The reaction is often carried out in the presence of β-cyclodextrin in water under neutral conditions at room temperature, providing the corresponding carbonyl compounds in excellent yields. organic-chemistry.org The mechanism of IBX-mediated deprotection is proposed to involve an initial interaction between the sulfur atoms and the iodine center. researchgate.net IBX is known for its utility in a wide range of oxidative transformations in heterocyclic chemistry. frontiersin.org

| Reagent | Typical Conditions | Key Features |

| PIFA | Solution phase | Ideal for labile and complex molecules |

| IBX | Water, β-cyclodextrin, room temp. | Mild, neutral conditions, excellent yields |

This table summarizes the application of common hypervalent iodine reagents in the deprotection of 1,3-dithianes.

A green and efficient protocol for the deprotection of 1,3-dithianes utilizes 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine. organic-chemistry.org The reaction is performed in an aqueous micellar system using sodium dodecyl sulfate (SDS) as a surfactant, which helps to solubilize the organic substrate in the aqueous medium. organic-chemistry.org

This method is notable for several reasons:

Mild and Neutral Conditions : The reaction proceeds under essentially neutral conditions, avoiding the use of strong acids or bases. organic-chemistry.org

High Selectivity : It shows excellent functional group tolerance. Phenolic acetates, benzyl ethers, and common amino-protecting groups like BOC and Cbz carbamates are unaffected. organic-chemistry.org

No Overoxidation : Aldehydes are generated without detectable overoxidation to carboxylic acids. organic-chemistry.org

Environmentally Friendly : It avoids the use of hazardous heavy metal salts and toxic organic solvents, with water being the reaction medium. organic-chemistry.org

Optimization studies have shown that the combination of iodine and SDS is crucial for the reaction's efficiency, with yields reaching up to 95% in as little as 30 minutes. organic-chemistry.org

Transacetalization, or thioacetal exchange, provides a method for deprotection under specific conditions. While often used for the protection of carbonyl groups, the reverse reaction can be driven to completion by using a large excess of an exchange reagent or by removing the product. Catalytic amounts of iodine can be used to promote the transthioacetalization of O,O-acetals, O,S-acetals, and acylals, demonstrating the reversible nature of acetal (B89532) formation which can be exploited for deprotection under certain conditions. organic-chemistry.org

Photochemical methods offer a distinct approach to the deprotection of 1,3-dithianes, proceeding through radical cation intermediates. researchgate.net The reaction can be initiated by a photosensitizer, such as a thiapyrylium salt, which absorbs light and promotes a single-electron transfer from the dithiane. researchgate.net

The key steps in the proposed mechanism are:

Photoinduced Electron Transfer : The dithiane transfers an electron to the excited triplet state of the sensitizer, forming a dithiane radical cation. researchgate.net

C-S Bond Cleavage : This radical cation is unstable and undergoes a favorable unimolecular fragmentation through C-S bond cleavage to form a distonic radical cation. researchgate.net

Reaction with Oxygen : Molecular oxygen is required for the reaction to proceed to completion. The superoxide radical anion, formed in the reaction, is believed to be the species that drives the deprotection, ultimately leading to the formation of the carbonyl compound. researchgate.net

This photochemical cleavage can also be achieved using molecular iodine as a photocatalyst in the presence of oxygen, which acts as the terminal oxidant. researchgate.net These methods are valuable for their mild conditions and unique reaction pathway. researchgate.netresearchgate.net

Conversion of the Dithiane Moiety to Other Functional Groups

Beyond its role as a masked carbonyl group, the 2-substituted-1,3-dithiane moiety can be directly converted into other functional groups, bypassing the carbonyl stage. This capability significantly enhances the synthetic utility of dithianes.

One notable transformation is the conversion of 2-alkyl-1,3-dithianes into gem-difluoroalkanes. The reaction of a 2-alkyl-1,3-dithiane with bromine trifluoride (BrF3) results in the formation of the corresponding 1,1-difluoromethyl alkane in good yield. organic-chemistry.org This reaction provides a direct route from a dithiane to a difluoromethylene group, a valuable moiety in medicinal and materials chemistry. organic-chemistry.org

Transformation to 1,1-Difluoromethyl Alkanes

A significant application of 2-alkyl-1,3-dithiane derivatives is their conversion into 1,1-difluoromethyl alkanes, a motif of growing importance in medicinal and materials chemistry due to the unique properties conferred by the difluoromethylene group. Research has demonstrated that easily prepared 2-alkyl-1,3-dithiane derivatives can react with bromine trifluoride (BrF₃) to yield the corresponding 1,1-difluoromethyl alkanes in good yields. organic-chemistry.org This transformation is particularly effective for derivatives with primary alkyl substituents. organic-chemistry.org

The reaction proceeds via a direct fluorinative deprotection of the dithiane. While the precise mechanism is complex, it is believed to involve the oxidative cleavage of the carbon-sulfur bonds by the highly reactive BrF₃ and subsequent geminal difluorination at the C2 position of the former dithiane ring.

Table 1: Transformation of 2-Alkyl-1,3-dithianes to 1,1-Difluoromethyl Alkanes

| Starting Material | Reagent | Product | Yield (%) |

| 2-Alkyl-1,3-dithiane | BrF₃ | 1,1-Difluoromethyl alkane | Good |

Note: The yield is generally good for primary alkyl halides. The preparation of the starting dithiane can be a limiting factor for secondary alkyl halides. organic-chemistry.org

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atoms within the 1,3-dithiane ring are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives have distinct chemical properties and can be valuable synthetic intermediates. The oxidation can be controlled to selectively produce the mono-oxide (sulfoxide) or the di-oxide (sulfone).

Various oxidizing agents can be employed for these transformations. For instance, the reaction of 2-substituted-1,3-dithianes with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding 1-oxides or 1,3-dioxides. The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Recent studies have explored the reactions of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes. For example, 2-chloro-1,3-dithiane-1,3-dioxide has been shown to react with trioctylborane, resulting in the migration of an octyl group from boron to the C2 carbon of the dithiane, with subsequent displacement of the chloride. Following an oxidative workup, this reaction yields nonanoic acid. This demonstrates the potential of these oxidized dithiane species in carbon-carbon bond-forming reactions.

Table 2: Oxidation Products of 2-(2-Bromoethyl)-1,3-dithiane

| Product | General Structure |

| This compound 1-oxide | R = CH₂CH₂Br |

| This compound 1,3-dioxide | R = CH₂CH₂Br |

These oxidative transformations not only alter the electronic properties of the dithiane ring but also introduce new reactive handles for further synthetic manipulations, expanding the utility of this compound as a versatile building block in organic synthesis.

Stereochemical Control in the Synthesis and Reactions of Dithianes

Diastereoselectivity in 2-Lithio-1,3-dithiane Additions

The addition of 2-lithio-1,3-dithiane, a quintessential acyl anion equivalent, to chiral aldehydes and ketones is a powerful method for forming carbon-carbon bonds. nih.govorganic-chemistry.org The stereochemical outcome of these additions is highly dependent on the substrate's structure and the reaction conditions, often governed by principles of acyclic stereocontrol, such as the Felkin-Anh and Cram chelation models.

In reactions with chiral α-alkoxy or α-hydroxy carbonyl compounds, the diastereoselectivity can be steered by the presence or absence of a chelating metal cation. Chelation control involves the formation of a rigid, cyclic intermediate between the lithium cation, the carbonyl oxygen, and a nearby heteroatom on the substrate. This locks the conformation of the electrophile and directs the nucleophilic attack of the lithiated dithiane from the less hindered face, leading to a high degree of diastereoselectivity. cdnsciencepub.com

Conversely, under non-chelation-controlled conditions, the stereochemical outcome is dictated by steric and electronic factors as described by the Felkin-Anh model. In this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.

A notable study demonstrated this principle in additions to homochiral α-substituted γ-lactols. cdnsciencepub.com The non-chelation controlled addition of 2-lithio-1,3-dithiane to a protected α-hydroxylactol resulted in the anti diastereomer as the major product with 92% diastereomeric excess (de). In contrast, the addition to a different lactol under chelation-controlled conditions furnished the syn diastereomer with an even higher 96% de. cdnsciencepub.com

The diastereoselectivity of these additions is summarized in the table below.

Table 1: Diastereoselectivity in 2-Lithio-1,3-dithiane Additions to Chiral Lactols

| Substrate Condition | Control Model | Major Product | Diastereomeric Excess (de) |

|---|---|---|---|

| Non-chelating | Felkin-Anh | anti diastereomer | 92% |

Similarly, high diastereoselectivity is observed in reactions with chiral epoxides, where the nucleophilic ring-opening by 2-lithio-1,3-dithiane proceeds with inversion of configuration at the attacked carbon center. uwindsor.ca

Chiral Auxiliaries and Substrate-Controlled Stereoselective Syntheses

An alternative and powerful strategy for inducing stereoselectivity involves the temporary incorporation of a chiral auxiliary into the dithiane-containing molecule. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an optically active group that directs the stereochemical course of a reaction, and is subsequently removed. wikipedia.orgyoutube.com

One effective implementation of this strategy involves the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. This asymmetric Umpolung reaction has been shown to produce α-amino-1,3-dithianes in good yields and with excellent diastereoselectivities, often exceeding 99:1. nih.gov The success of this method hinges on the slow addition of the chiral imine to the 2-lithio-1,3-dithiane solution, which is crucial for achieving high stereocontrol. nih.gov The chiral N-phosphonyl group acts as the auxiliary, which can be readily cleaved and recycled after the reaction. nih.gov

Table 2: Asymmetric Synthesis of α-Amino-1,3-dithianes using a Chiral Auxiliary

| Dithiane Reactant | Electrophile | Diastereoselectivity (dr) | Yield |

|---|---|---|---|

| 2-lithio-1,3-dithiane | Chiral N-phosphonyl imine | >99:1 | up to 82% |

| 2-lithio-2-methyl-1,3-dithiane | Chiral N-phosphonyl imine | >99:1 | Good |

Substrate-controlled synthesis is a related concept where the stereochemistry of the final product is dictated by a pre-existing chiral center within the reacting molecule itself, without the need for an external auxiliary. youtube.com This is frequently observed in the synthesis of complex natural products. uwindsor.ca For instance, the reaction of a lithiated dithiane with a chiral epoxy bromide to form a precursor to the natural product gloeosporone (B1250487) proceeds with high stereocontrol dictated by the epoxide's stereocenter. uwindsor.ca Similarly, the addition of 2-lithio-1,3-dithiane to partially protected, chiral carbohydrate derivatives can be highly diastereoselective, particularly when chelation is possible. researchgate.net

Enantioselective Approaches to Dithiane Derivatives

The development of catalytic enantioselective methods represents a more atom-economical and elegant approach to chiral dithiane derivatives. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

Organocatalysis has emerged as a particularly effective strategy. For example, the stereoselective addition of 2-carboxythioester-1,3-dithiane to nitroalkenes can be catalyzed by a chiral bifunctional squaramide catalyst. scispace.com This reaction provides access to γ-nitro-β-aryl-α-keto esters with up to 92% enantiomeric excess (ee), representing a formal conjugate addition of a glyoxylate (B1226380) anion synthon. scispace.com The reaction products are versatile intermediates for further transformations, such as the synthesis of the GABAB receptor agonist baclofen. scispace.com

Table 3: Enantioselective Organocatalyzed Addition of a Dithiane Derivative to Nitroalkenes

| Nitroalkene Substituent | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|

| Phenyl | Chiral Squaramide A | 80% |

| 4-Chlorophenyl | Chiral Squaramide A | 92% |

| 2-Chlorophenyl | Chiral Squaramide A | 85% |

In addition to organocatalysis, chiral metal catalysts have been successfully employed. A highly enantioselective synthesis of dithia uwindsor.cahelicenes was achieved using a gold catalyst bearing a chiral TADDOL-derived phosphonite ligand. nih.gov The key enantiodetermining step was the second of two successive intramolecular alkyne hydroarylation events, which proceeded with excellent enantioselectivity (85–98% ee). nih.gov Another approach involves the use of a chiral bis(guanidino)iminophosphorane, an uncharged organosuperbase, to catalyze the enantioselective addition of a dithiane pronucleophile to N-Boc-protected imines, yielding valuable optically active α-amino-1,3-dithiane derivatives. researchgate.net

These diverse strategies for achieving stereochemical control underscore the versatility and enduring importance of dithiane chemistry in the asymmetric synthesis of complex organic molecules.

Computational and Theoretical Investigations of Dithiane Chemistry

Quantum Chemical Studies on Dithiane Anion Stability and Reactivity

Quantum chemical studies have been instrumental in elucidating the stability and reactivity of the 2-dithianyl anion, the deprotonated form of a 2-substituted 1,3-dithiane (B146892). The acidity of the C-2 proton in 1,3-dithianes, with a pKa of approximately 31 in DMSO, allows for the formation of a carbanion upon treatment with a strong base like n-butyllithium. organic-chemistry.org The resulting 2-lithio-1,3-dithiane is a key intermediate in many synthetic applications, acting as an acyl anion equivalent. organic-chemistry.orgresearchgate.net

The stability of this carbanion is a subject of theoretical interest. It is understood to arise from the polarization of the electron density towards the adjacent sulfur atoms. organic-chemistry.org The larger size and greater polarizability of sulfur compared to oxygen contribute to the stabilization of the negative charge. organic-chemistry.org While earlier theories invoked the participation of sulfur's d-orbitals in delocalizing the negative charge, modern quantum chemical calculations suggest that this is not a major contributing factor. organic-chemistry.orgresearchgate.net Instead, the stability is attributed to the σ-electron-withdrawing effect of the electronegative sulfur atoms and the hyperconjugative interactions between the carbanionic lone pair and the anti-bonding orbitals of the C-S bonds.

For the specific case of the 2-(2-Bromoethyl)-1,3-dithiane anion, the principles of stabilization by the dithiane core remain the same. The presence of the bromoethyl substituent would be expected to have a minor electronic influence on the stability of the anion centered at C-2. The primary role of the bromoethyl group is to provide a reactive site for subsequent chemical transformations.

Mechanistic Pathway Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions, including those involving dithiane derivatives. escholarship.org While specific DFT studies on the reactions of this compound are not extensively documented, the general reactivity patterns of 2-lithio-1,3-dithianes with electrophiles provide a basis for mechanistic understanding.

The reaction of a 2-lithio-1,3-dithiane with an alkyl halide, such as in the conceptual reaction of the this compound anion, would be expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. DFT calculations on analogous systems would likely show a transition state where the dithiane carbanion attacks the electrophilic carbon of the alkyl halide, with simultaneous departure of the leaving group.

A particularly interesting reaction pathway for the anion of this compound is a potential intramolecular cyclization. Deprotonation at the C-2 position would generate a carbanion that could, in principle, attack the electrophilic carbon of the bromoethyl side chain, leading to the formation of a spirocyclic product. DFT calculations would be invaluable in assessing the feasibility of this pathway by determining the activation energy barrier for the cyclization transition state. Such calculations would consider the geometric constraints of forming the new ring and the electronic factors influencing the nucleophilicity of the carbanion and the electrophilicity of the carbon-bromine bond.

The following table presents hypothetical DFT-calculated energy barriers for competing intermolecular and intramolecular reactions of the this compound anion, illustrating how computational chemistry could be used to predict reaction outcomes.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Intermolecular Alkylation | Reaction with an external electrophile (e.g., methyl iodide) | 15.2 | Favored under standard conditions |

| Intramolecular Cyclization (SN2) | Formation of a spirocyclic product via internal attack on the bromoethyl group | 25.8 | Less favorable due to higher activation energy |

Conformational Analysis of the 1,3-Dithiane Ring System

The six-membered 1,3-dithiane ring is not planar and, like cyclohexane, adopts a variety of conformations to relieve ring strain. The most stable conformation is the chair form. Computational studies, including ab initio and DFT methods, have been extensively used to investigate the conformational landscape of the 1,3-dithiane ring.

The chair conformation is the global minimum on the potential energy surface. Other notable conformations include the twist (or skew-boat) and boat forms, which are higher in energy. The energy differences between these conformers have been calculated using various levels of theory.

For the this compound, the bromoethyl substituent at the C-2 position can occupy either an axial or an equatorial position in the chair conformation. The equatorial position is generally favored for substituents to minimize steric interactions. The preference for the equatorial orientation can be quantified by the conformational free energy difference (A-value).

The following interactive table summarizes the relative energies of the major conformers of the parent 1,3-dithiane ring as determined by computational studies.

| Conformer | Relative Energy (kcal/mol) | Key Geometric Features |

|---|---|---|

| Chair | 0.00 | Lowest energy, staggered C-S bonds |

| 2,5-Twist | 4.24 | Flexible form, intermediate between chair and boat |

| 1,4-Boat | 5.53 | Transition state between twist conformers |

The presence of the sulfur atoms in the 1,3-dithiane ring, with their longer C-S bond lengths and smaller C-S-C bond angles compared to the C-C-C angle in cyclohexane, leads to a puckered ring with less steric hindrance in the axial positions compared to cyclohexane. This can influence the axial/equatorial preference of substituents at the C-2 position. However, for a relatively bulky group like the 2-bromoethyl substituent, the equatorial position is still expected to be significantly more stable.

Emerging Trends and Future Perspectives in 2 2 Bromoethyl 1,3 Dithiane Research

Development of Novel Catalytic Systems for Dithiane Functionalization

Recent research has seen a significant shift towards the use of novel catalytic systems to mediate the functionalization of dithianes, moving beyond traditional stoichiometric reagents. These catalytic approaches offer milder reaction conditions, improved efficiency, and greater functional group tolerance.

One of the most promising areas is the application of photoredox catalysis . This strategy utilizes visible light to generate reactive radical intermediates from dithiane precursors under exceptionally mild conditions. For instance, studies have demonstrated the generation of dithianyl radicals from dithiane-containing linchpins using photoredox catalysts like fac-Ir(ppy)3. nih.govescholarship.org These radicals can then participate in various carbon-carbon bond-forming reactions, including conjugate additions to Michael acceptors. rsc.org The choice of photocatalyst and solvent has been shown to be crucial for achieving high efficiency in these transformations. nih.govescholarship.org

Another significant development is the use of iron catalysis . Iron, being an abundant and environmentally benign metal, presents an attractive alternative to precious metal catalysts. An iron-catalyzed direct dithioacetalization of aldehydes using 2-chloro-1,3-dithiane (B1253039) has been developed, proceeding under mild conditions with good to excellent yields. organic-chemistry.orgnih.gov Mechanistic studies suggest the involvement of a dithiane radical intermediate facilitated by the iron catalyst. organic-chemistry.org This method offers a more sustainable approach to the synthesis of functionalized dithianes.

Brønsted acid catalysis has also been explored to enable previously inaccessible photochemical reactions. In the presence of a catalytic amount of a Brønsted acid, 1,3-dithiane-protected enones can undergo intramolecular [2+2] photocycloaddition reactions under visible light irradiation. nih.gov This is attributed to the formation of colored thionium (B1214772) ions which act as key intermediates in the catalytic cycle. nih.gov

Table 1: Comparison of Novel Catalytic Systems for Dithiane Functionalization

| Catalytic System | Catalyst Example | Key Features | Potential Applications |

|---|---|---|---|

| Photoredox Catalysis | fac-Ir(ppy)₃, [Ir(ptrz)₂(tBu-bpy)]⁺ |

Mild reaction conditions (visible light), generation of dithianyl radicals. nih.govrsc.org | C-C bond formation, conjugate additions, total synthesis of natural products. nih.govrsc.org |

| Iron Catalysis | FeCl₃ | Environmentally benign, mild conditions, good to excellent yields. organic-chemistry.orgnih.gov | Direct dithioacetalization of aldehydes. organic-chemistry.orgnih.gov |

| Brønsted Acid Catalysis | Tf₂NH | Enables visible-light-induced photocycloadditions. nih.gov | Synthesis of cyclobutane (B1203170) derivatives. nih.gov |

Sustainable and Green Chemistry Methodologies in Dithiane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes involving dithianes. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency.

A key aspect of this trend is the adoption of greener solvents . Traditional syntheses often employ volatile and hazardous organic solvents. Researchers are now exploring more environmentally friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com These solvents not only reduce the environmental impact but can also lead to improved reaction yields and simplified work-up procedures. mdpi.com The use of solvent-free conditions, where possible, represents an even more sustainable approach. researchgate.nettandfonline.com

Furthermore, biocatalysis is emerging as a powerful tool for the enantioselective functionalization of dithianes. Engineered enzymes, such as cyclohexanone (B45756) monooxygenase expressed in yeast and E. coli, have been successfully used for the asymmetric oxidation of substituted dithianes to produce enantiomerically enriched monosulfoxides. researchgate.net This approach offers a highly selective and environmentally benign route to chiral building blocks. Vanadium-dependent haloperoxidase (VHPO) enzymes have also been employed for the cleavage of thioketals through a biocatalytic bromide recycling strategy. researchgate.net

Table 2: Green Chemistry Approaches in Dithiane Synthesis

| Green Chemistry Approach | Example | Advantages |

|---|---|---|

| Use of Green Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) | Reduced environmental impact, improved yields, simplified work-up. mdpi.com |

| Solvent-Free Conditions | Use of solid catalysts like tungstate (B81510) sulfuric acid. | Elimination of solvent waste, often faster reaction rates. researchgate.nettandfonline.com |

| Recyclable Catalysts | Tungstate sulfuric acid. | Minimized waste, cost-effective, sustainable. researchgate.nettandfonline.com |

| Biocatalysis | Engineered yeast and E. coli expressing cyclohexanone monooxygenase. | High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of dithiane chemistry into flow chemistry and automated synthesis platforms is a rapidly developing area with the potential to revolutionize the synthesis of complex molecules. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better process control, and improved scalability. researchgate.netjst.org.in

While specific examples focusing solely on 2-(2-bromoethyl)-1,3-dithiane in flow systems are still emerging, the broader field of dithiane chemistry is being adapted to this technology. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of dithiane-containing products. jst.org.in This is particularly beneficial for reactions involving highly reactive intermediates, such as the lithiated dithianes commonly used in umpolung chemistry. slideshare.netyoutube.comquimicaorganica.org